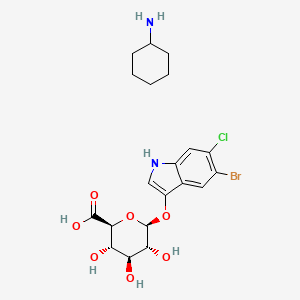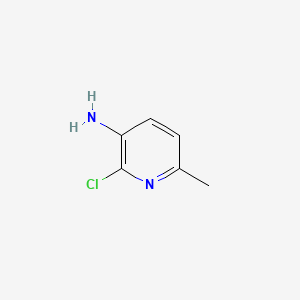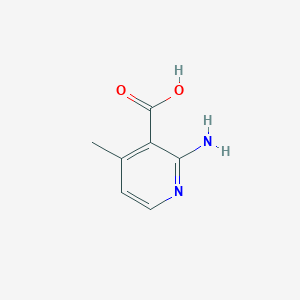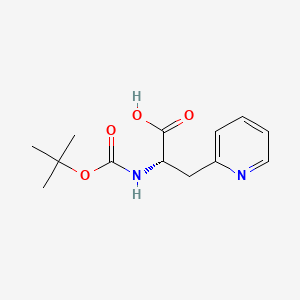
2-Morpholino-3-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholino-3-pyridinamine is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 .
Synthesis Analysis
The synthesis of morpholines, including 2-Morpholino-3-pyridinamine, has been a subject of research. One method involves the reaction of 1-methyl piperidin-4-one with CS2, malononitrile, and triethylamine to prepare substituted tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile. This is then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine . Another method involves the use of phosphoramidate P(V) chemistry .Chemical Reactions Analysis
The chemical reactions involving 2-Morpholino-3-pyridinamine have been studied. For instance, it has been used as a starter in the synthesis of a series of heterocyclic compounds, such as the thieno[2,3-c][2,7]naphthyridines moiety . It has also been involved in the synthesis of 3-Methyl-5-morpholino-10-thioxo-1,2,3,4,10,11-hexahydropyrimido[4’,5’4,5]thieno[2,3-c][2,7]naphthyridin-8(9H)-one .Physical And Chemical Properties Analysis
2-Morpholino-3-pyridinamine is a solid substance with a light red appearance. It does not have a specific odor. Its melting point ranges from 127 to 128 °C .Aplicaciones Científicas De Investigación
Pharmacological Research
2-Morpholino-3-pyridinamine, as a derivative of pyrimidine, plays a significant role in pharmacological research. Pyrimidine derivatives are known for their therapeutic applications, including their presence in essential biomolecules like DNA and RNA. They are integral to the structure of thymine, cytosine, and uracil, which are the building blocks of these nucleic acids .
Vitamin Synthesis Studies
The pyrimidine nucleus, found in 2-Morpholino-3-pyridinamine, is also present in several vitamins such as riboflavin, thiamine, and folic acid. Research into the synthesis and function of these vitamins can be greatly aided by studying this compound .
Antimicrobial Agent Development
Pyrimidine derivatives, including 2-Morpholino-3-pyridinamine, have been explored for their antimicrobial properties. They have potential applications in developing treatments for diseases caused by various microbes, such as pneumonia, amoebiasis, typhoid, and more severe diseases like tuberculosis and AIDS .
Chemotherapeutic Agent Synthesis
Many pyrimidine derivatives are developed as chemotherapeutic agents. 2-Morpholino-3-pyridinamine could be a precursor or a candidate for creating new chemotherapeutic drugs, given its structural relevance to the pyrimidine base .
Mecanismo De Acción
While the specific mechanism of action for 2-Morpholino-3-pyridinamine is not mentioned, morpholinos, in general, are known to modify gene expression. They block access of other molecules to small specific sequences of the base-pairing surfaces of ribonucleic acid (RNA). Morpholinos are used as research tools for reverse genetics by knocking down gene function .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to use personal protective equipment, avoid dust formation, and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-morpholin-4-ylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYQHRDXKCKJAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380196 |
Source


|
| Record name | 2-Morpholino-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51627-47-5 |
Source


|
| Record name | 2-Morpholino-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)








![Benzo[b]thiophene-3-carbonyl chloride](/img/structure/B1272748.png)
![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)
![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)